molecular formula C12H21ClN2O B2494423 3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole CAS No. 1855950-72-9

3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole

Cat. No.: B2494423
CAS No.: 1855950-72-9
M. Wt: 244.76
InChI Key: SDGVHFPQHINAII-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butoxymethyl group at position 3, a butyl group at position 1, and a chlorine atom at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with butyl and butoxymethyl reagents under controlled conditions One common method involves the alkylation of 4-chloro-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles. These products have diverse applications in chemical and pharmaceutical industries.

Scientific Research Applications

3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole: shares structural similarities with other pyrazole derivatives such as 3-(methoxymethyl)-1-butyl-4-chloro-1H-pyrazole and 3-(ethoxymethyl)-1-butyl-4-chloro-1H-pyrazole.

Uniqueness

The presence of the butoxymethyl group at position 3 and the butyl group at position 1 distinguishes this compound from other pyrazole derivatives. These unique structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(butoxymethyl)-1-butyl-4-chloropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-3-5-7-15-9-11(13)12(14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGVHFPQHINAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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